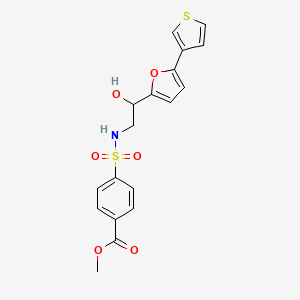

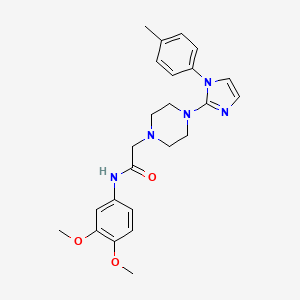

![molecular formula C14H10N4O3 B2367773 N-(1H-ベンゾ[d]イミダゾール-2-イル)-3-ニトロベンズアミド CAS No. 301675-24-1](/img/structure/B2367773.png)

N-(1H-ベンゾ[d]イミダゾール-2-イル)-3-ニトロベンズアミド

概要

説明

“N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” is a compound that has been studied in various contexts. For instance, derivatives of this compound have been found to be potent inhibitors of CK1δ . The compound is typically obtained as a white solid .

Synthesis Analysis

The synthesis of similar compounds involves the use of various reagents and conditions . For example, a solution of 4- (1 H -benzo [ d ]imidazol-2-yl)benzenamine in anhydrous acetone was added dropwise and the reaction mixture was further refluxed for 2–3 hours .Molecular Structure Analysis

The molecular structure of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives has been studied using various techniques . For instance, X-ray crystal structure elucidation has been used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied in various contexts . For example, X-ray analysis of a derivative bound to CK1δ demonstrated its binding mode .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied using various techniques . For instance, the product was obtained as a light brown crystalline solid .科学的研究の応用

治療の可能性

イミダゾールは、「N-(1H-ベンゾ[d]イミダゾール-2-イル)-3-ニトロベンズアミド」の中心成分であり、幅広い化学的および生物学的特性を有しています。これは、新薬開発における重要な合成中間体となっています。 1, 3-ジアゾールの誘導体は、抗菌性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性、抗糖尿病活性、抗アレルギー活性、解熱活性、抗ウイルス活性、抗酸化活性、抗アメーバ活性、駆虫活性、抗真菌活性、および潰瘍形成活性などのさまざまな生物活性を示します .

抗結核活性

ベンゾイミダゾール部分を含む化合物が合成され、結核菌に対する抗結核活性について評価されました .

(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンの合成

この化合物は、芳香族アルデヒドとo-フェニレンジアミンから合成できます。 N,N-ジメチルホルムアミド/硫黄の存在下、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンが得られます .

クオラムセンシング阻害

ベンゾイミダゾール部分を含む化合物は、クオラムセンシングを阻害する可能性について研究されています。クオラムセンシングは、細菌集団が細胞間シグナル伝達機構を使用して、毒性因子の産生と抗生物質耐性機構を制御するために使用する機構です .

有機触媒

パラジウムおよびロジウム触媒反応のための配位子

ベンゾイミダゾール誘導体は、パラジウムおよびロジウム触媒によるヘック反応、鈴木反応、還元反応の配位子として使用されます .

不斉合成におけるキラル誘導体

ベンゾイミダゾール誘導体は、不斉合成におけるキラル誘導体として使用されます .

エラスターゼ阻害およびフリーラジカル消去

ベンゾイミダゾールチオ尿素部分を基礎とする化合物は、エラスターゼ阻害とフリーラジカル消去活性に関連するユニークな特性を有しています .

作用機序

Target of Action

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, like other imidazole derivatives, has a broad range of biological activities . . Imidazole derivatives are known to interact with various targets, including enzymes like casein kinase 1 (CK1) and PqsR .

Mode of Action

Imidazole derivatives have been shown to inhibit ck1δ, a serine/threonine protein kinase . They can also block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

The inhibition of ck1δ can affect various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Imidazole derivatives have been shown to inhibit the proliferation of certain tumor cell lines .

Action Environment

The activity of imidazole derivatives can be influenced by the presence of electron-donating groups at certain positions .

Safety and Hazards

将来の方向性

The future directions for the study of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives are promising . For instance, the experimental results and drug-likeness properties of a Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

生化学分析

Biochemical Properties

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase-8, an enzyme involved in regulating the cell cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . Additionally, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide has been shown to interact with other proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the inhibition of cyclin-dependent kinase-8 by N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for its safe therapeutic use . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is involved in several metabolic pathways within the cell. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell . Additionally, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide has been shown to affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s activity and function, as well as its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s activity, as well as its overall therapeutic potential .

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKROMNIEAEFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

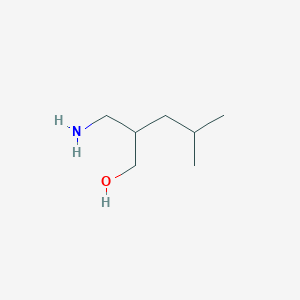

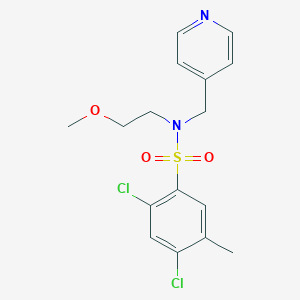

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

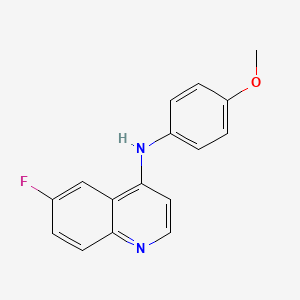

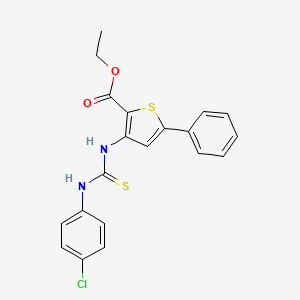

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)

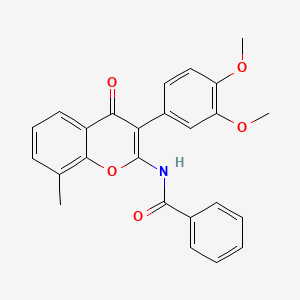

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)